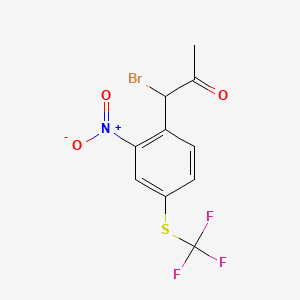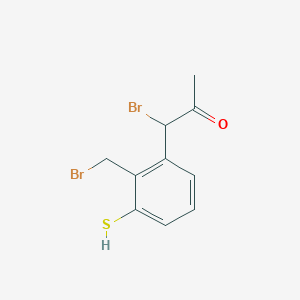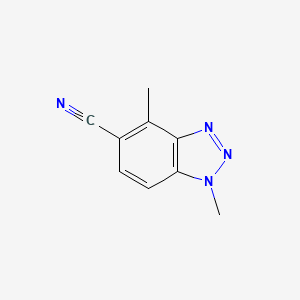
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their reactivity and versatility in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-3-ethylazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of suitable precursors.
Esterification: The carboxylate group can be introduced through esterification reactions using benzyl chloroformate (CbzCl) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as palladium on carbon (Pd/C) in methanol.
Oxidation Reactions: Oxidation of the azetidine ring can lead to the formation of more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium on Carbon (Pd/C): Used for reduction reactions.
Benzyl Chloroformate (CbzCl): Used for esterification reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted azetidines can be formed.
Reduction Products: The corresponding amine derivatives.
Oxidation Products: More complex oxidized structures.
Aplicaciones Científicas De Investigación
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl 3-bromo-3-ethylazetidine-1-carboxylate involves its reactivity due to the strained azetidine ring. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-azidoazetidine-3-carboxylate: Another azetidine derivative with similar reactivity.
Benzyl 3-pyrroline-1-carboxylate: A related compound with a different ring structure.
Uniqueness
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate is unique due to the presence of the bromo group, which enhances its reactivity and allows for a wide range of chemical transformations
Propiedades
Fórmula molecular |
C13H16BrNO2 |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
benzyl 3-bromo-3-ethylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-13(14)9-15(10-13)12(16)17-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Clave InChI |
ITAMCMZVBDNEMG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CN(C1)C(=O)OCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)
![1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile](/img/structure/B14044573.png)




